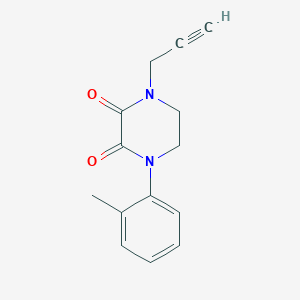

1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-4-prop-2-ynylpiperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-8-15-9-10-16(14(18)13(15)17)12-7-5-4-6-11(12)2/h1,4-7H,8-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMLCGOFNHMWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(C(=O)C2=O)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione typically involves the reaction of 2-methylphenylamine with propargyl bromide to form the intermediate 2-methylphenylpropargylamine. This intermediate is then reacted with phosgene to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine Derivatives with Aromatic Substituents

Methoxyphenyl vs. Methylphenyl Substitutions

- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (4) : The methoxy group increases polarity (LogP ~2.1) compared to the methyl group (LogP ~2.8), impacting blood-brain barrier penetration .

- 1-(2-Methylphenyl)piperazine Derivatives : Demonstrated superior metabolic stability in hepatic microsomal assays due to reduced oxidative demethylation .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

The compound 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione is . Its structure features a piperazine ring substituted with a 2-methylphenyl group and a prop-2-yn-1-yl moiety, which may influence its interaction with biological targets.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.27 g/mol |

| CAS Number | [Insert CAS Number Here] |

| Solubility | [Insert Solubility Data Here] |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including the target compound. For instance, compounds with similar structures have been shown to exhibit significant activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Research has indicated that piperazine derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that related compounds inhibited the proliferation of cancer cells by targeting specific pathways involved in tumor growth.

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects. They may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This activity could position them as potential candidates for treating neurological disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperazine derivatives against Staphylococcus aureus and Escherichia coli . The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting enhanced potency.

Case Study 2: Anticancer Activity

In another investigation, a series of piperazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain compounds led to significant reductions in cell viability, with IC50 values indicating strong anticancer potential.

Table 2: Summary of Case Study Findings

| Study Focus | Pathogen/Cancer Cell Line | MIC/IC50 Value | Observations |

|---|---|---|---|

| Antimicrobial Activity | Staphylococcus aureus | [Insert MIC Value] | Significant inhibition observed |

| Anticancer Activity | Human cancer cell lines | [Insert IC50 Value] | Induced apoptosis in treated cells |

The biological activity of 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione can be attributed to its ability to interact with various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways.

- Cell Membrane Disruption : Some derivatives may compromise bacterial cell membranes, leading to cell lysis.

Q & A

Q. What are the common synthetic pathways for synthesizing piperazine-2,3-dione derivatives like 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione?

Piperazine-2,3-dione derivatives are typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example:

- Cyclization : A diketopiperazine core can be formed by reacting dipeptide analogs or α-amino acid derivatives under acidic or basic conditions.

- Functionalization : Substituents like the 2-methylphenyl and propargyl groups are introduced via alkylation or nucleophilic substitution. For instance, propargyl bromide is often used to install the prop-2-yn-1-yl moiety .

- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures is commonly employed to isolate intermediates and final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.